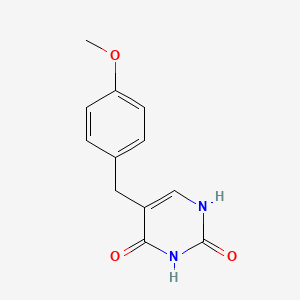
2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumor growth. It has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. It has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In animal studies, this compound has been shown to reduce inflammation and tumor growth, as well as improve cognitive function.
实验室实验的优点和局限性
2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can also be easily synthesized using different methods. However, one limitation of this compound is its limited availability, which can make it difficult to conduct large-scale experiments.
未来方向
There are several future directions for the research on 2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to explore its use in agriculture as a natural pesticide or growth enhancer. Additionally, the synthesis of novel materials using this compound as a building block could lead to the development of new materials with unique properties. Overall, the research on this compound has the potential to lead to significant advancements in various fields.
合成方法
2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be synthesized using different methods, including the reaction between 4-methylphenylhydrazine and 2-bromoacetylthiazole, followed by the reaction with acetic anhydride. Another method involves the reaction between 4-methylphenylhydrazine and 2-(2-oxo-2-phenylethyl)thiazole-4-carboxylic acid, followed by the reaction with acetic anhydride. These methods have been optimized to increase the yield of this compound.
科学研究应用
2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. In agriculture, this compound has been investigated for its ability to enhance plant growth and resistance to pests and diseases. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)7-12(16)15-13-14-10(2)8-17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNSHGKSWQGQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)

![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)

![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)


![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)


![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)
![2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5715508.png)